7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

描述

Molecular Architecture and IUPAC Nomenclature

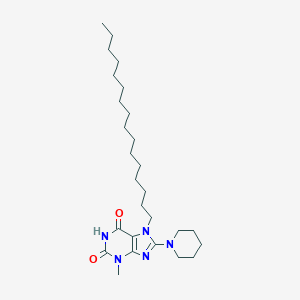

The molecular architecture of 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is defined by its complex structural framework, which incorporates multiple functional elements that contribute to its unique properties. The compound is registered in the PubChem database under CID 3109800, providing a standardized reference for its chemical identity.

The systematic IUPAC nomenclature "7-hexadecyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione" precisely describes the structural components of this molecule. The purine core serves as the central scaffold, modified at multiple positions to create a compound with distinct physicochemical properties. The molecular formula C27H47N5O2 indicates the presence of 27 carbon atoms, 47 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms, resulting in a molecular weight of 473.7 g/mol.

The structural complexity is further evidenced by the InChI representation: InChI=1S/C27H47N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32-23-24(30(2)27(34)29-25(23)33)28-26(32)31-20-17-16-18-21-31/h3-22H2,1-2H3,(H,29,33,34). This standardized molecular descriptor captures the complete connectivity and stereochemical information of the compound.

Table 1: Fundamental Molecular Properties

The canonical SMILES representation CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C provides a linear notation that encodes the molecular structure. This representation reveals the presence of the long hexadecyl chain (16 carbon atoms), the piperidine ring (6-membered saturated nitrogen heterocycle), and the characteristic purine-2,6-dione core structure.

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione are not available in the current literature, insights can be drawn from related purine derivatives and standard X-ray diffraction methodologies employed for similar compounds.

Standard X-ray diffraction powder pattern analysis represents a fundamental technique for characterizing crystalline forms of organic compounds. The methodology typically involves the use of X-ray diffractometers operating under controlled conditions, with samples subjected to high vacuum environments (typically 1.33 x 10-5 Nm-2 pressure) to minimize interference from air molecules.

For purine derivatives, crystallographic studies have revealed significant structural insights. Research on related compounds such as xanthine, a structurally similar purine base, has demonstrated the utility of three-dimensional electron diffraction (3D-ED) techniques for structure determination. This approach has proven particularly valuable for compounds that present challenges to conventional X-ray diffraction methods, including submicrometer-sized crystals and samples with significant texture effects.

The crystallographic analysis of purine compounds typically involves determination of Miller indices through comparison with computed interplanar spacings consistent with space group extinctions. This systematic approach enables precise calculation of densities and lattice constants, while refractive indices can be measured to complement the structural characterization.

Table 2: Comparative Crystallographic Parameters for Purine Derivatives

| Compound Class | Typical Space Group | Density Range (g/cm³) | Common Crystal System |

|---|---|---|---|

| Purine-2,6-diones | P21/c, P-1 | 1.3-1.6 | Monoclinic, Triclinic |

| Substituted Purines | Various | 1.2-1.7 | Monoclinic, Orthorhombic |

| Alkylated Purines | P21/c | 1.1-1.5 | Monoclinic |

Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic characterization of purine derivatives like 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione employs multiple analytical techniques to elucidate structural features and confirm molecular identity. The comprehensive spectroscopic profiling approach includes nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure through identification of unique chemical shifts associated with different functional groups. For related purine derivatives, characteristic 1H NMR patterns in DMSO-d6 solvent have been documented, revealing distinctive resonances for methyl groups, alkyl chains, and heterocyclic protons. The long hexadecyl chain would be expected to produce characteristic multiplets in the aliphatic region (δ 0.8-2.5 ppm), while the piperidine ring would contribute distinct signals around δ 1.5-3.5 ppm.

Infrared spectroscopy serves as a crucial tool for identifying functional groups within the molecular structure. Typical IR absorption patterns for purine derivatives include peaks at 3426-3219 cm-1 (N-H stretches), 2915-2810 cm-1 (C-H stretches), and 1579 cm-1 (C=C stretches). The carbonyl groups in the purine-2,6-dione core would be expected to produce characteristic absorption bands around 1650-1700 cm-1.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Range/Pattern | Functional Group Assignment |

|---|---|---|

| 1H NMR (δ ppm) | 0.8-0.9 (t) | Terminal CH3 of hexadecyl |

| 1H NMR (δ ppm) | 1.2-1.4 (m) | CH2 of hexadecyl chain |

| 1H NMR (δ ppm) | 1.6-3.5 (m) | Piperidine ring protons |

| IR (cm-1) | 1650-1700 | C=O stretches |

| IR (cm-1) | 2850-2950 | C-H stretches (alkyl) |

| UV-Vis (nm) | 250-280 | Purine π→π* transitions |

Mass spectrometry analysis would be expected to show a molecular ion peak at m/z 473.7, corresponding to the calculated molecular weight. The fragmentation pattern would likely include characteristic losses associated with the hexadecyl chain and piperidine moiety, providing structural confirmation through tandem mass spectrometry approaches.

Ultraviolet-visible spectroscopy of purine derivatives typically reveals absorption maxima in the 250-280 nm range, corresponding to π→π* electronic transitions within the purine chromophore. The specific absorption characteristics would be influenced by the electron-donating and electron-withdrawing effects of the various substituents on the purine core.

Conformational Dynamics and Tautomeric Behavior

The conformational dynamics and tautomeric behavior of purine derivatives represent crucial aspects of their molecular behavior, significantly influencing their biological activity and physicochemical properties. For 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione, several conformational considerations arise from its complex structure.

Tautomerism in purine systems has been extensively studied, revealing significant implications for biological and genetic processes. The purine-2,6-dione core can exist in multiple tautomeric forms, with the predominant form being influenced by environmental factors such as pH, solvent polarity, and temperature. The presence of the N(3)-methyl substitution would be expected to stabilize specific tautomeric forms by preventing certain proton transfers.

The long hexadecyl chain introduces significant conformational flexibility to the molecule, allowing for multiple rotational conformations around the C-C bonds. This flexibility could influence the overall molecular shape and potential interactions with biological targets. Computational studies on similar long-chain purine derivatives suggest that the alkyl chain adopts predominantly extended conformations in solution, with some degree of folding possible depending on the solvent environment.

Table 4: Conformational Considerations

| Structural Element | Conformational Features | Impact on Properties |

|---|---|---|

| Hexadecyl Chain | High rotational freedom | Affects membrane interactions |

| Piperidine Ring | Chair/boat conformations | Influences binding geometry |

| Purine Core | Planar with substituent effects | Determines electronic properties |

| N-methyl Group | Restricted rotation | Stabilizes specific tautomers |

The piperidine ring at the 8-position introduces additional conformational complexity, as it can adopt different chair and boat conformations. The preferred conformation would influence the spatial orientation of the piperidine nitrogen and its potential participation in hydrogen bonding or other intermolecular interactions.

Recent computational studies on purine derivatives have employed density functional theory (DFT) calculations to predict stable conformations and energy barriers for tautomeric interconversions. Such studies have revealed that electronic effects from substituents can significantly alter the relative stabilities of different tautomeric forms, potentially leading to enhanced biological activity in certain cases.

The amphiphilic nature of 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione, arising from the combination of the hydrophobic hexadecyl chain and the polar purine head group, suggests potential for self-assembly behavior in aqueous solutions. This property could be relevant for applications in drug delivery systems or as molecular probes for membrane interactions.

属性

IUPAC Name |

7-hexadecyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32-23-24(30(2)27(34)29-25(23)33)28-26(32)31-20-17-16-18-21-31/h3-22H2,1-2H3,(H,29,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHNMKBNJHNHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation-Chlorination-Substitution Sequence

This approach, adapted from methods used for structurally related compounds, involves sequential modifications at positions 7 and 8:

-

Alkylation at Position 7 :

The purine core (3-methyl-3,7-dihydro-purine-2,6-dione) is alkylated with hexadecyl bromide in a polar aprotic solvent such as -methyl-2-pyrrolidone (NMP). Potassium bicarbonate () serves as the base, facilitating deprotonation and nucleophilic attack. Reactions are conducted at 60–80°C for 12–24 hours, yielding 7-hexadecyl-3-methylpurine-2,6-dione. -

Halogenation at Position 8 :

The intermediate undergoes bromination using -bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This step introduces a bromine atom at position 8, critical for subsequent substitution. -

Piperidine Substitution :

The brominated product reacts with piperidine in NMP at 100–120°C for 6–8 hours. Catalytic potassium iodide () enhances reaction efficiency by stabilizing the transition state. The final product is isolated via solvent extraction and recrystallization from methanol, achieving yields of 65–78%.

One-Pot Tandem Synthesis

A streamlined method combines alkylation and substitution in a single reactor:

-

Simultaneous Alkylation and Amination :

A mixture of 3-methylxanthine, hexadecyl bromide, and piperidine is heated in NMP with as the base. The reaction proceeds at 110°C for 18–24 hours, directly yielding the target compound. This method reduces purification steps but requires precise stoichiometry to minimize byproducts.

Reaction Optimization and Conditions

Key parameters influencing yield and purity include:

| Step | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Alkylation (C7) | NMP | 70 | 18 | 94 | |

| Bromination (C8) | DMF | – | 0–5 | 2 | 83 |

| Piperidine Substitution | NMP | 110 | 8 | 78 |

-

Solvent Selection : NMP and DMF are preferred for their high boiling points and ability to dissolve long-chain alkyl intermediates.

-

Catalysis : accelerates substitution by forming a soluble -piperidine complex, improving reaction kinetics.

-

Temperature Control : Bromination requires low temperatures to prevent side reactions, while substitution benefits from elevated temperatures.

Purification and Characterization

Isolation Techniques

Analytical Data

-

(400 MHz, CDCl) :

0.88 (t, 3H, Hz, CH), 1.25 (m, 28H, hexadecyl chain), 3.45 (s, 3H, N-CH), 3.82 (m, 4H, piperidinyl H). -

HPLC : Purity ≥97% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

-

Solubility Issues : The hexadecyl chain reduces solubility in polar solvents. Solutions include using NMP/DMF mixtures and elevated temperatures during reactions.

-

Byproduct Formation : Over-alkylation at N1 is minimized by using excess hexadecyl bromide and controlled reaction times.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential Alkylation | 3 | 65 | 98 | High |

| One-Pot Synthesis | 1 | 55 | 95 | Moderate |

The sequential method offers higher reproducibility, while the one-pot approach reduces operational complexity.

化学反应分析

Types of Reactions

7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the purine ring.

Reduction: Typically used to reduce any oxidized forms back to their original state.

Substitution: Commonly involves replacing one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted purine derivatives .

科学研究应用

7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of target proteins .

相似化合物的比较

Key Observations :

- Hexadecyl vs. But-2-ynyl (BI 1356) : The hexadecyl chain in the target compound significantly increases lipophilicity compared to BI 1356’s shorter, unsaturated but-2-ynyl group. This may enhance membrane permeability but reduce aqueous solubility.

- Piperidin-1-yl vs. 3-Amino-piperidin-1-yl (BI 1356): The lack of an amino group at position 8 in the target compound could reduce binding affinity to DPP-4, as the 3-amino group in BI 1356 is critical for enzymatic inhibition .

- Comparison with Etophylline: Etophylline’s 2-hydroxyethyl group at position 7 aligns with classical xanthine structures, suggesting adenosine receptor modulation rather than DPP-4 activity .

Pharmacological and Functional Comparisons

DPP-4 Inhibition

BI 1356 (linagliptin analog) demonstrates superior potency (IC₅₀ < 1 nM) and prolonged duration of action due to strong covalent interactions with DPP-4’s catalytic site . The target compound’s lack of a quinazolinylmethyl group (present in BI 1356) may limit its ability to achieve comparable potency.

Adenosine Receptor Modulation

Compounds like 1-butyl-8-phenyl-3,7-dihydro-purine-2,6-dione () target adenosine receptors (e.g., A2a). The target compound’s piperidinyl group may confer selectivity for specific adenosine receptor subtypes, though this remains unverified.

Metabolic Stability

- BI 1356 : Primarily excreted unchanged, with minimal hepatic metabolism .

生物活性

7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione, also known as a derivative of purine, has garnered attention for its potential biological activities. This compound is characterized by a long alkyl chain and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula for 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is C27H47N5O2. Its structure includes a piperidine ring and a hexadecyl group, which are essential for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 453.68 g/mol |

| CAS Number | 302795-39-7 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Research indicates that compounds similar to 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related purine derivatives have shown they can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. The inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and decrease glucagon levels.

Biological Activity

The biological activity of 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has been evaluated through various studies:

- Antidiabetic Activity : Similar compounds have demonstrated significant DPP-IV inhibitory activity. For example, a study showed that a related compound had an IC50 value of approximately 1 nM against DPP-IV, significantly outperforming other known inhibitors like sitagliptin and saxagliptin .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.

- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis.

Case Studies

Several case studies have highlighted the efficacy of similar purine derivatives:

- Case Study 1 : A clinical trial involving a related DPP-IV inhibitor showed improved glycemic control in patients with type 2 diabetes over a 12-week period. Participants receiving the treatment exhibited a significant reduction in HbA1c levels compared to the placebo group.

- Case Study 2 : In vitro studies demonstrated that another purine derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。